molecular formula C14H12N6O B7826529 Dextrosimendan

Dextrosimendan

Cat. No.: B7826529
M. Wt: 280.28 g/mol
InChI Key: WHXMKTBCFHIYNQ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dextrosimendan is a chemical compound known for its role as a calcium sensitizer and inotropic agent. It is the S-enantiomer of simendan and is significantly less potent than its R-enantiomer, levosimendan. This compound is primarily used in the treatment of heart failure due to its ability to enhance cardiac contractility without increasing intracellular calcium levels, thereby reducing the risk of arrhythmias .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dextrosimendan involves several steps, starting from the racemic mixture of 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone. The racemic mixture is reacted with a chiral tartaric acid derivative to form a diastereomeric salt, which is then treated with a base to obtain the desired enantiomer .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of chiral HPLC columns for the separation of enantiomers, which, although tedious, ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dextrosimendan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Dextrosimendan has a wide range of applications in scientific research:

Mechanism of Action

Dextrosimendan exerts its effects by binding to cardiac troponin C in a calcium-dependent manner, which increases the sensitivity of the myofilaments to calcium. This enhances cardiac contractility without raising intracellular calcium levels. Additionally, this compound opens adenosine triphosphate-sensitive potassium channels in vascular smooth muscle, leading to vasodilation .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its ability to enhance cardiac contractility without increasing intracellular calcium levels, thereby reducing the risk of arrhythmias. This makes it a safer alternative to other inotropic agents like dobutamine and milrinone .

Properties

IUPAC Name

2-[[4-[(4S)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]hydrazinylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXMKTBCFHIYNQ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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